
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as PPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPT belongs to the class of thiazolones and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Tautomerism and Structural Dynamics
The study of tautomerism in aza heterocycles, such as those related to pyrazolo[4,3-c]pyridin-3-one derivatives, sheds light on the behavior of complex molecules including "(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one". Understanding these properties is crucial for applications in material science and drug design, as it affects the stability and reactivity of the compounds in different environments (Gubaidullin et al., 2014).
Photophysical Properties and Sensing Applications
Research on iridium tetrazolate complexes demonstrates the significance of ancillary ligands in tuning the color and emission properties of metal-organic frameworks (MOFs) and coordination compounds. Such studies are indicative of potential applications of "this compound" in developing new luminescent materials or sensors (Stagni et al., 2008).
Organic Electronics and OLEDs
The synthesis and characterization of pyrazol-pyridine ligands for orange-red iridium(III) complexes offer insights into the compound's potential use in organic light-emitting diodes (OLEDs). By modifying the electro-donating groups on ancillary ligands, researchers can enhance the performance of OLED devices, suggesting a pathway for the application of similar compounds in electronics (Su et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of pyrazolopyridine derivatives for their biological activities, including antioxidant, antitumor, and antimicrobial effects, highlights the biomedical research potential of complex heterocyclic compounds. Such studies are foundational for developing new therapeutic agents or diagnostic tools (El‐Borai et al., 2013).
Metal Complexation and Catalytic Activity
Research on zinc(II), magnesium(II), and calcium(II) complexation by thiazolyl derivatives underlines the importance of such compounds in catalysis and materials science. Understanding how these compounds interact with metals can lead to advancements in catalysis, metal recovery, and the design of functional materials (Matczak-Jon et al., 2010).
Propriétés
IUPAC Name |
(5Z)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16-14(23-17(19-16)21-8-4-5-9-21)10-13-11-18-20-15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVHRFSLWSCHQ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


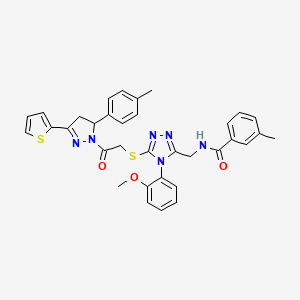
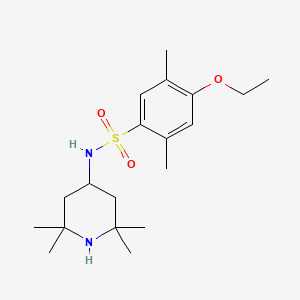
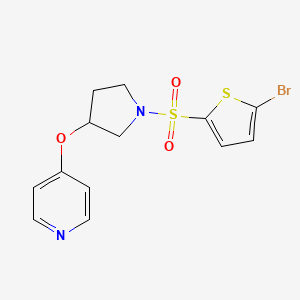

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

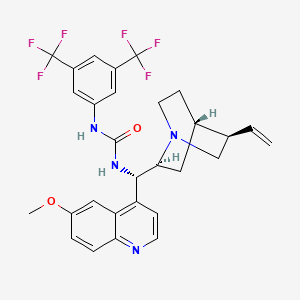
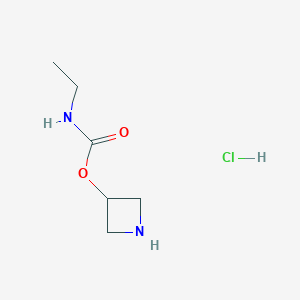
![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)
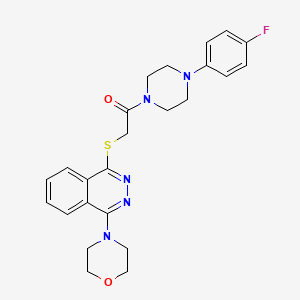
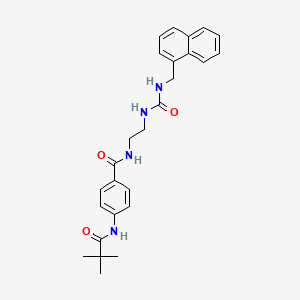
![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)